Cas no 1519918-80-9 (7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole structure](https://ja.kuujia.com/scimg/cas/1519918-80-9x500.png)
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole 化学的及び物理的性質
名前と識別子
-
- 1519918-80-9
- 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole
- A1-26149
- 7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole
- EN300-6750213
-
- インチ: 1S/C9H10BrN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3
- InChIKey: HCWIGEVKVQFZIN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N(C(C)C)N=N2
計算された属性
- せいみつぶんしりょう: 239.00581g/mol
- どういたいしつりょう: 239.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.7Ų
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750213-1.0g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 1g |
$842.0 | 2023-05-30 | ||
Enamine | EN300-6750213-0.25g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 0.25g |
$774.0 | 2023-05-30 | ||
Enamine | EN300-6750213-0.5g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 0.5g |
$809.0 | 2023-05-30 | ||
Enamine | EN300-6750213-5.0g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 5g |
$2443.0 | 2023-05-30 | ||
Enamine | EN300-6750213-0.1g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 0.1g |
$741.0 | 2023-05-30 | ||
Enamine | EN300-6750213-10.0g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 10g |
$3622.0 | 2023-05-30 | ||
Enamine | EN300-6750213-2.5g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 2.5g |
$1650.0 | 2023-05-30 | ||
Enamine | EN300-6750213-0.05g |
7-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole |
1519918-80-9 | 0.05g |
$707.0 | 2023-05-30 |
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazoleに関する追加情報
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole (CAS No. 1519918-80-9): A Versatile Building Block in Modern Organic Synthesis
In the ever-evolving field of organic chemistry, 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole (CAS No. 1519918-80-9) has emerged as a crucial heterocyclic compound with wide-ranging applications in pharmaceutical research, material science, and agrochemical development. This benzotriazole derivative, characterized by its unique molecular structure featuring a bromine substituent at the 7-position and an isopropyl group at the 1-position, offers chemists a valuable scaffold for diverse synthetic transformations.
The growing interest in 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole reflects current trends in medicinal chemistry where researchers are actively exploring nitrogen-containing heterocycles for drug discovery. Recent literature searches reveal increasing queries about "benzotriazole derivatives in drug design" and "brominated heterocycles coupling reactions," indicating this compound's relevance to contemporary research challenges. Its CAS number 1519918-80-9 has become a frequent search term among synthetic chemists looking for reliable building blocks.
From a structural perspective, the 7-bromo substitution on the benzotriazole core provides an excellent handle for further functionalization through cross-coupling reactions, while the 1-isopropyl group influences both the compound's steric properties and solubility characteristics. This dual functionality makes 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole particularly valuable in palladium-catalyzed reactions, which remain a hot topic in organic synthesis as evidenced by frequent searches for "Suzuki coupling with brominated heterocycles."
The pharmaceutical industry has shown particular interest in this compound, with research focusing on its potential as a precursor for kinase inhibitors and other biologically active molecules. Recent patent analyses reveal growing applications of benzotriazole-based compounds in developing treatments for inflammatory conditions and metabolic disorders—areas receiving significant attention in medical research. The compound's CAS 1519918-80-9 appears in several drug discovery protocols, often as part of fragment-based drug design strategies.
Material scientists have also explored applications of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole in creating advanced organic electronic materials. The compound's ability to participate in various coupling reactions makes it suitable for constructing conjugated systems used in OLEDs and organic semiconductors—a field experiencing rapid growth according to recent market analyses. Searches for "heterocyclic building blocks for organic electronics" frequently lead researchers to compounds like this benzotriazole derivative.
From a synthetic chemistry standpoint, the 7-bromo-1-isopropyl substitution pattern offers distinct advantages. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-couplings, while the isopropyl group provides steric hindrance that can influence regioselectivity in subsequent reactions—a feature often discussed in forums about "directed functionalization of heterocycles." These properties make CAS 1519918-80-9 a versatile intermediate in multi-step syntheses.
The stability and handling characteristics of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole make it particularly attractive for industrial applications. Unlike some reactive heterocyclic compounds, this derivative demonstrates good shelf stability under standard storage conditions, addressing common concerns about "handling brominated heterocycles" frequently searched by laboratory technicians. Its crystalline form at room temperature facilitates accurate weighing and handling in synthetic procedures.
Recent advances in synthetic methodology have further increased the utility of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole. The development of more efficient bromination techniques and improved isolation procedures have made this compound more accessible to researchers—an important consideration given the frequent searches for "reliable sources of functionalized benzotriazoles." Suppliers have reported growing demand for CAS 1519918-80-9, particularly from contract research organizations.
Environmental considerations in chemical synthesis have also brought attention to compounds like 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole. Its potential for atom-efficient transformations aligns with green chemistry principles—a trending topic evidenced by searches for "sustainable heterocyclic chemistry." Researchers are exploring catalytic methods to maximize the utility of each molecule of this brominated benzotriazole in synthetic sequences.
Analytical characterization of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole has been well-documented, with comprehensive NMR, HPLC, and mass spectrometry data available—information frequently requested in searches for "benzotriazole characterization data." This availability of analytical information facilitates quality control and accelerates research applications, making CAS 1519918-80-9 a practical choice for time-sensitive projects.
Looking forward, the applications of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole are expected to expand further. Emerging research areas such as covalent inhibitor design and targeted protein degradation are creating new demand for versatile heterocyclic building blocks with precisely positioned reactive handles. The compound's 7-bromo substituent and 1-isopropyl group provide exactly this type of strategic functionality that modern drug discovery requires.
In conclusion, 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole (CAS No. 1519918-80-9) represents an important tool in contemporary organic synthesis. Its unique combination of reactivity and stability, coupled with growing applications across multiple research fields, ensures its continued relevance in chemical research and development. As synthetic methodologies advance and new applications emerge, this benzotriazole derivative will likely maintain its position as a valuable building block in the chemist's toolkit.
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